(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide
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Overview
Description
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group, a cyano group, and a methyl group attached to a benzyl ring, making it a versatile molecule for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of 4-cyanobenzylamine with methyl propionamide under specific conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure settings.
Chemical Reactions Analysis
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide.
Major Products Formed: Products include oxo derivatives, amine derivatives, and various substituted benzyl compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to disease processes or cellular functions.
Comparison with Similar Compounds
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide: can be compared with similar compounds such as:
N-(4-cyanobenzyl)-N-methyl-2-aminopropanamide
N-(4-cyanobenzyl)-N-ethyl-2-aminopropanamide
N-(4-cyanobenzyl)-N-methyl-2-aminobutanamide
These compounds share structural similarities but differ in their alkyl chain length and functional groups, leading to variations in their chemical properties and biological activities.
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Biological Activity
(S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide is a chiral compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include an amino group, a cyano group attached to a benzyl ring, and a propionamide moiety. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₃O
- Molecular Weight : 217.27 g/mol
- Structure : The presence of both amino and cyano functional groups allows for versatile chemical transformations, making it an important intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The cyano group can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. This compound may also undergo metabolic transformations that lead to active metabolites capable of exerting biological effects .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Enzyme Mechanism Studies : It is utilized in studies investigating enzyme kinetics and mechanisms, particularly in understanding how it interacts with specific enzymes to modulate their activity.
- Protein-Ligand Interactions : The compound's ability to form covalent or non-covalent bonds with proteins makes it valuable for probing protein-ligand interactions, which are crucial for drug design .
Therapeutic Applications
The unique structural characteristics of this compound suggest potential applications in several therapeutic areas:
- Drug Development : Its role as a precursor in the synthesis of more complex molecules positions it as a candidate for developing new pharmaceuticals targeting specific biological pathways.
- Anticonvulsant Activity : Preliminary studies have indicated potential anticonvulsant properties, similar to other compounds within its structural class .
Case Studies
-
Enzyme Interaction Study :
- A study focused on the interaction between this compound and a specific enzyme revealed that the compound significantly altered enzyme kinetics, enhancing substrate binding affinity by approximately 30% compared to control conditions.
- Pharmacological Evaluation :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
This compound | C₁₂H₁₅N₃O | 217.27 g/mol | Contains a cyano group; versatile for drug design |
(S)-2-Amino-N-(2-cyano-benzyl)-N-methyl-propionamide | C₁₂H₁₅N₃O | 217.27 g/mol | Similar structure but different cyano position |
(R)-3-amino-N-(3-(2,4-dichlorophenyl)propionamide | C₂₉H₃₅Cl₂N₅O₂S | 529.56 g/mol | More complex structure; multiple functional groups |
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-10(7-13)4-6-11/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWREOFXBMNOJC-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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